1-(3-chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a 3-chlorophenyl group, two methoxy groups, and a thiophen-2-ylmethyl group attached to the isoquinoline core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a condensation reaction between a β-arylethylamine and an aldehyde or ketone. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as boron trifluoride or titanium tetrachloride.
For industrial production, the synthesis may involve multi-step processes that include the formation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as microwave irradiation and flow chemistry can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of alkylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of alkylated isoquinolines.
Scientific Research Applications
1-(3-Chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can be compared with other isoquinoline derivatives, such as:
1-(3-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the thiophen-2-ylmethyl group, resulting in different chemical and biological properties.
6,7-Dimethoxy-1-(3-chlorophenyl)-3,4-dihydroisoquinoline: Similar structure but without the thiophen-2-ylmethyl group, leading to variations in reactivity and applications.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit different pharmacological activities compared to isoquinoline derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2S/c1-25-20-12-15-8-9-24(14-18-7-4-10-27-18)22(19(15)13-21(20)26-2)16-5-3-6-17(23)11-16/h3-7,10-13,22H,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAJHSHGWFMOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC3=CC=CS3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.